

# Early Preclinical Studies of BMS-193885: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early preclinical studies of **BMS-193885**, a potent and selective neuropeptide Y (NPY) Y1 receptor antagonist. The information presented is collated from publicly available research and is intended to offer insights into the compound's pharmacological profile and its initial evaluation as a potential therapeutic agent for obesity.

### **Core Data Summary**

The following tables summarize the key quantitative findings from in vitro and in vivo preclinical evaluations of **BMS-193885**.

#### Table 1: In Vitro Activity and Selectivity of BMS-193885



| Parameter                                 | Value                 | Cell Line/System                                                               | Notes                                                                                            |
|-------------------------------------------|-----------------------|--------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------|
| Binding Affinity (Ki)                     | 3.3 nM                | SK-N-MC cell<br>membranes<br>(endogenously<br>expressing human Y1<br>receptor) | Competitive antagonist at the neuropeptide Y binding site.[1][2][3]                              |
| Functional<br>Antagonism (Kb)             | 4.5 nM                | CHO cells expressing<br>human Y1 receptor                                      | Measured by reversal of forskolin-stimulated cAMP production inhibition by neuropeptide Y.[1][2] |
| Selectivity vs. other NPY Receptors       | >1000 nM (Ki)         | Cloned human NPY receptors                                                     | No appreciable affinity<br>for Y2, Y4, and Y5<br>receptors.[2][3]                                |
| Selectivity vs. α2<br>Adrenergic Receptor | ~200-fold less potent | G-protein coupled receptor panel                                               |                                                                                                  |
| Selectivity vs. σ1<br>Receptor            | ~100-fold selectivity | G-protein coupled receptor and ion channel panel                               | Tested against a panel of 70 GPCRs and ion channels.[1]                                          |

Table 2: In Vivo Efficacy of BMS-193885 in Rat Models of Obesity



| Administration<br>Route   | Dose                                  | Effect on Food<br>Intake                           | Effect on Body<br>Weight                           | Animal Model                                       |
|---------------------------|---------------------------------------|----------------------------------------------------|----------------------------------------------------|----------------------------------------------------|
| Intraperitoneal (i.p.)    | 10 mg/kg (acute)                      | Reduced NPY-<br>induced 1-hour<br>food intake.[1]  | Not specified for acute                            | Satiated rats                                      |
| Intraperitoneal<br>(i.p.) | 10 mg/kg (acute)                      | Reduced spontaneous overnight food consumption.[1] | Not specified for acute                            | Rats                                               |
| Intraperitoneal<br>(i.p.) | 10 mg/kg/day<br>(chronic, 44<br>days) | Significantly reduced cumulative food intake.[1]   | Significantly reduced rate of body weight gain.[1] | Sprague-Dawley<br>rats                             |
| Intranasal                | 20 μg (daily for 1<br>week)           | Decreased feed intake.                             | Not specified for this duration                    | Socially isolated rats (model for binge eating)[4] |

# Table 3: Pharmacokinetic and Safety Profile of BMS-193885



| Parameter                        | Observation                             | Species                                                | Notes                                                    |
|----------------------------------|-----------------------------------------|--------------------------------------------------------|----------------------------------------------------------|
| Oral Bioavailability             | Lacks oral bioavailability.[1][5]       | Not specified                                          |                                                          |
| Systemic<br>Bioavailability      | Good systemic bioavailability.[1][5][6] | Not specified                                          |                                                          |
| Brain Penetration                | Good brain penetration.[1][2][5][6]     | Not specified                                          |                                                          |
| Cardiovascular Safety            | No serious adverse effects.             | Rats (up to 30 mg/kg i.v.), Dogs (up to 10 mg/kg i.v.) |                                                          |
| Locomotor Activity               | No significant effect.                  | Rats (up to 20 mg/kg i.p.)                             |                                                          |
| Anxiolytic/Anxiogenic<br>Effects | No activity in elevated plus maze.      | Rats (i.p. and i.c.v. administration)                  | Suggests food intake reduction is not due to anxiety.[1] |

### **Experimental Protocols**

Detailed methodologies for the key experiments are outlined below, based on the available literature.

#### **Radioligand Binding Assay**

This assay was performed to determine the binding affinity (Ki) of **BMS-193885** for the NPY Y1 receptor.

- Cell Line: SK-N-MC cells, which endogenously express the human NPY Y1 receptor.[1]
- Radioligand: [1251]Peptide YY ([1251]PYY).[1]
- · Protocol Outline:
  - Membrane Preparation: Membranes from SK-N-MC cells were prepared.



- Incubation: Cell membranes were incubated with a fixed concentration of [125] PYY and varying concentrations of BMS-193885.
- Separation: Bound and free radioligand were separated by filtration.
- Detection: Radioactivity of the filter-bound complex was measured.
- Data Analysis: The concentration of BMS-193885 that inhibits 50% of the specific binding of [125]PYY (IC50) was determined. The Ki value was then calculated using the Cheng-Prusoff equation.
- Key Finding: BMS-193885 competitively inhibited the binding of [125]PYY with a Ki of 3.3 nM.
   [1][2][3] It increased the Kd of [125]PeptideYY from 0.35 nM to 0.65 nM without altering the Bmax (0.16 pmol/mg of protein), confirming competitive antagonism.[1]

### In Vitro Functional Assay (cAMP Measurement)

This assay was used to assess the functional antagonist activity of **BMS-193885** at the NPY Y1 receptor.

- Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human NPY Y1 receptor.[2][3]
- Principle: The NPY Y1 receptor is a Gi-coupled receptor, and its activation by an agonist like NPY inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. An antagonist will block this effect.
- Protocol Outline:
  - Cell Stimulation: CHO-Y1 cells were stimulated with forskolin to increase basal cAMP levels.
  - Agonist Inhibition: The cells were then treated with NPY, which inhibits the forskolinstimulated cAMP production.
  - Antagonist Reversal: BMS-193885 was added at various concentrations to determine its ability to reverse the NPY-induced inhibition of cAMP production.



- cAMP Measurement: Intracellular cAMP levels were quantified.
- Key Finding: BMS-193885 acted as a full antagonist, reversing the NPY-mediated inhibition of forskolin-stimulated cAMP production with an apparent Kb of 4.5 nM.[1][2][3]

#### In Vivo Animal Models of Obesity

These studies were conducted to evaluate the efficacy of **BMS-193885** in reducing food intake and body weight.

- Animal Model: Male Sprague-Dawley rats were used for chronic studies.[1] Satiated rats
  were used for NPY-induced feeding studies.[1] Socially isolated rats were used as a model
  for binge eating.[4]
- Acute NPY-Induced Feeding Study:
  - Administration: Satiated rats received an intracerebroventricular (i.c.v.) injection of NPY to induce feeding.
  - Treatment: BMS-193885 was administered either i.c.v. or intraperitoneally (i.p.) prior to the NPY challenge.
  - Measurement: Food intake was measured for one hour post-NPY injection.
- · Chronic Obesity Study:
  - Treatment: Male Sprague-Dawley rats were administered BMS-193885 (10 mg/kg, i.p.) or vehicle daily for 44 days.[1]
  - Measurements: Food intake, water intake, and body weight were monitored throughout the study.
- Key Findings: BMS-193885 blocked NPY-induced food intake and reduced spontaneous overnight food consumption.[1] Chronic administration led to a significant reduction in food intake and body weight gain without the development of tolerance.[1]

#### **Visualizations**



## **NPY Y1 Receptor Signaling Pathway**









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Pharmacological characterization and appetite suppressive properties of BMS-193885, a novel and selective neuropeptide Y(1) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of neuropeptide Y antagonist BMS193885 on overeating and emotional responses induced by social isolation in rats [journal.hep.com.cn]
- 3. Radiosynthesis and in vivo evaluation of 11C-labeled BMS-193885 and its desmethyl analog as PET tracers for neuropeptide Y1 receptors PMC [pmc.ncbi.nlm.nih.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. Extrapolation of human pharmacokinetic parameters from rat, dog, and monkey data: Molecular properties associated with extrapolative success or failure PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Early Preclinical Studies of BMS-193885: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1667178#early-preclinical-studies-of-bms-193885]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com